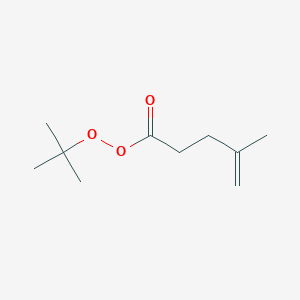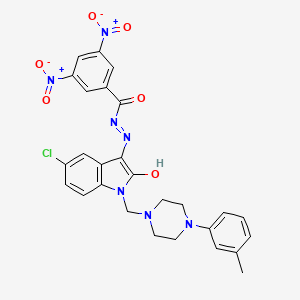arsanium bromide CAS No. 92838-42-1](/img/structure/B14342323.png)
[2-(4-Nitrophenyl)-2-oxoethyl](triphenyl)arsanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-2-oxoethylarsanium bromide: is an organoarsenic compound characterized by the presence of a nitrophenyl group, an oxoethyl group, and a triphenylarsanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide typically involves the reaction of triphenylarsine with 2-(4-nitrophenyl)-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted arsine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s potential biological activity is of interest, particularly in the study of arsenic-based drugs and their interactions with biological systems.
Medicine: Research into the medicinal applications of organoarsenic compounds includes their potential use as anticancer agents and antimicrobial agents.
Industry: In industry, the compound may be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Triphenylarsine: A related compound with similar chemical properties but lacking the nitrophenyl and oxoethyl groups.
4-Nitrophenylarsine: Similar in structure but without the triphenylarsanium moiety.
Uniqueness: The presence of both the nitrophenyl and oxoethyl groups in 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide imparts unique chemical reactivity and potential biological activity, distinguishing it from other organoarsenic compounds.
Eigenschaften
CAS-Nummer |
92838-42-1 |
|---|---|
Molekularformel |
C26H21AsBrNO3 |
Molekulargewicht |
550.3 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl]-triphenylarsanium;bromide |
InChI |
InChI=1S/C26H21AsNO3.BrH/c29-26(21-16-18-25(19-17-21)28(30)31)20-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-19H,20H2;1H/q+1;/p-1 |
InChI-Schlüssel |
DDWJLOLLHLGODZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[As+](CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


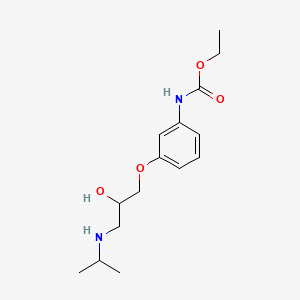
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)

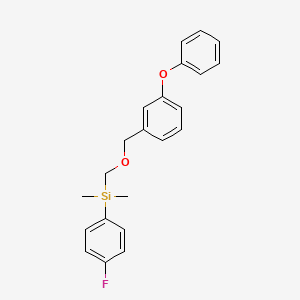
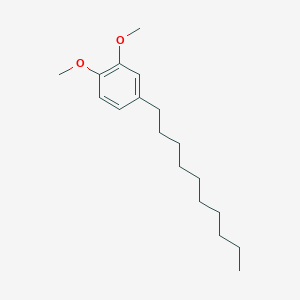
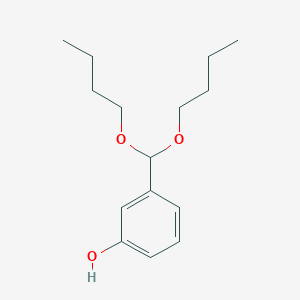
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)


![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
